molecular formula C20H21NO5 B11830799 Ethanone, 1-[4-(acetyloxy)-3-[(acetyloxy)methyl]phenyl]-2-[(phenylmethyl)amino]-

Ethanone, 1-[4-(acetyloxy)-3-[(acetyloxy)methyl]phenyl]-2-[(phenylmethyl)amino]-

Cat. No.: B11830799
M. Wt: 355.4 g/mol
InChI Key: SEISJEVIWMCTEN-UHFFFAOYSA-N
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Description

Ethanone, 1-[4-(acetyloxy)-3-[(acetyloxy)methyl]phenyl]-2-[(phenylmethyl)amino]- is a complex organic compound with significant potential in various scientific fields This compound is characterized by its unique structure, which includes acetyloxy and phenylmethylamino groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethanone, 1-[4-(acetyloxy)-3-[(acetyloxy)methyl]phenyl]-2-[(phenylmethyl)amino]- typically involves multi-step organic reactions. One common method includes the acylation of a phenylmethylamine derivative with an acetyloxy-substituted benzaldehyde under controlled conditions. The reaction is often catalyzed by a Lewis acid such as aluminum chloride or boron trifluoride.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using hydrogenation catalysts such as palladium on carbon, resulting in the formation of reduced amine derivatives.

    Substitution: Electrophilic aromatic substitution reactions are common, where the phenyl ring can be substituted with various electrophiles like halogens or nitro groups using reagents such as halogens (Cl₂, Br₂) or nitrating agents (HNO₃/H₂SO₄).

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Palladium on carbon (Pd/C), sodium borohydride (NaBH₄)

    Substitution: Halogens (Cl₂, Br₂), nitrating agents (HNO₃/H₂SO₄)

Major Products:

    Oxidation: Ketones, carboxylic acids

    Reduction: Amine derivatives

    Substitution: Halogenated or nitrated aromatic compounds

Scientific Research Applications

Ethanone, 1-[4-(acetyloxy)-3-[(acetyloxy)methyl]phenyl]-2-[(phenylmethyl)amino]- has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.

    Industry: Utilized in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of Ethanone, 1-[4-(acetyloxy)-3-[(acetyloxy)methyl]phenyl]-2-[(phenylmethyl)amino]- involves its interaction with specific molecular targets. The acetyloxy groups can undergo hydrolysis to release acetic acid, which may interact with cellular components. The phenylmethylamino group can form hydrogen bonds and other interactions with biological macromolecules, influencing their function and activity.

Comparison with Similar Compounds

    Acetophenone derivatives: These compounds share the acetyloxy functional group and exhibit similar reactivity patterns.

    Phenylmethylamine derivatives: Compounds with phenylmethylamine groups show comparable biological activities and synthetic applications.

Uniqueness: Ethanone, 1-[4-(acetyloxy)-3-[(acetyloxy)methyl]phenyl]-2-[(phenylmethyl)amino]- is unique due to its combination of acetyloxy and phenylmethylamino groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C20H21NO5

Molecular Weight

355.4 g/mol

IUPAC Name

[2-acetyloxy-5-[2-(benzylamino)acetyl]phenyl]methyl acetate

InChI

InChI=1S/C20H21NO5/c1-14(22)25-13-18-10-17(8-9-20(18)26-15(2)23)19(24)12-21-11-16-6-4-3-5-7-16/h3-10,21H,11-13H2,1-2H3

InChI Key

SEISJEVIWMCTEN-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OCC1=C(C=CC(=C1)C(=O)CNCC2=CC=CC=C2)OC(=O)C

Origin of Product

United States

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